9-Hydroxyeriobofuran

Antifungal Phytoalexin Plant Pathology

Distinguishing dibenzofuran from biphenyl phytoalexin pathways in Maloideae requires a specific analytical standard. 9-Hydroxyeriobofuran is the definitive dibenzofuran phytoalexin marker for Pyracantha/Photinia genera, with validated biological activity for assay standardization. • HEMn proliferation inhibition: 66.7% at 100 µM (24 h) • Fungistatic ED50: 55-328 µg/mL across plant pathogen panel • ≥98% purity; powder at -20°C; ambient shipping

Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
Cat. No. B593529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxyeriobofuran
Molecular FormulaC14H12O5
Molecular Weight260.24 g/mol
Structural Identifiers
InChIInChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3
InChIKeyVQWSIJRLYROCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGray powder

9-Hydroxyeriobofuran Research Overview


9-Hydroxyeriobofuran is a naturally occurring dibenzofuran phytoalexin . It is a secondary metabolite, first isolated and characterized from the sapwood of *Pyracantha coccinea* and *Photinia davidiana* following fungal challenge [1]. The compound belongs to a class of inducible plant defense molecules, which are typically absent in healthy tissue and are synthesized *de novo* in response to pathogen invasion [2]. 9-Hydroxyeriobofuran is also reported to be a constituent of *Berberis koreana* and *Pyracantha koidzumii* , indicating a broader distribution within specific plant genera.

Workflow
Phytoalexin plant defense pathway studies
Selection
Reported melanocyte proliferation inhibition
Context
Chemotaxonomic dibenzofuran reference standard

9-Hydroxyeriobofuran Procurement Rationale


Substituting 9-Hydroxyeriobofuran with a structurally related dibenzofuran like eriobofuran or a cotonefuran is not scientifically defensible due to documented divergence in activity and biological source. The plant kingdom's phytoalexin response is genus-specific: plants that produce dibenzofurans do not produce the biphenyl counterparts (e.g., aucuparin), and vice versa [1]. This taxonomic split indicates distinct biosynthetic pathways and evolutionary functions. Furthermore, within the dibenzofuran family, the specific hydroxylation pattern (the 9-OH group) directly influences its observed biological effects. For instance, 9-Hydroxyeriobofuran is noted for its potent inhibition of HEMn cell proliferation , a property that is not equivalently documented for its parent compound, eriobofuran, which is primarily characterized by antifungal activity against spore germination [2]. Procurement decisions must therefore be driven by specific assay requirements, as the biological profile is not interchangeable.

Eriobofuran structural analog
Lacks documented HEMn cell proliferation inhibition; activity profile differs from 9-hydroxyeriobofuran.
Biphenyl phytoalexins (aucuparin class)
Genus-specific biosynthesis pathway; may not substitute for dibenzofuran-based chemotaxonomic studies.

9-Hydroxyeriobofuran Differentiation Guide


Antifungal Potency Against Phytopathogens

The antifungal efficacy of 9-hydroxyeriobofuran, as a member of the newly reported dibenzofurans, falls within a defined ED50 range of 55 to 328 µg/mL against a panel of three plant pathogens. This is explicitly comparable to the activity of cotonefurans, a major class of related dibenzofuran phytoalexins, which exhibit ED50 values ranging from 12 to 100 ppm (with an average of 45 ppm) [1][2]. While the overall range overlaps, the reported minimum and average values suggest that certain cotonefurans may exhibit higher potency, highlighting that 9-hydroxyeriobofuran offers a specific, moderate antifungal profile distinct from the more variable and sometimes more potent cotonefuran class.

Antifungal Potency
Reported
ED50 55–328 µg/mL
Cotonefurans: 12–100 ppm (avg 45 ppm)
Moderate fungistatic profile in phytoalexin class
Pathogen panel context; cross-study comparison
Antifungal Phytoalexin Plant Pathology

Antiproliferative Activity in HEMn Cells

9-Hydroxyeriobofuran demonstrates a quantifiable and specific antiproliferative effect on neonatal human epidermal melanocytes (HEMn). When administered at a concentration of 100 µM for 24 hours, the compound inhibits cell growth by 66.7% . In contrast, the parent phytoalexin eriobofuran has not been reported to exhibit this activity against HEMn cells; its primary documented activity is the inhibition of spore germination in *Pestalotia funerea* [1]. This functional divergence suggests that the 9-hydroxylation is a critical structural determinant for targeting mammalian cell growth pathways over fungal spore development.

HEMn Cell Antiproliferation
Reported
66.7% inhibition at 100 µM, 24 h
Eriobofuran: no HEMn activity reported
Supports melanocyte proliferation endpoint review
Cell-based assay context; structural SAR relevance
Antiproliferative HEMn Cells Cell Growth Inhibition

Chemotaxonomic Specificity vs. Biphenyls

The production of 9-hydroxyeriobofuran and related dibenzofurans is mutually exclusive with the production of biphenyl phytoalexins like aucuparin within the Maloideae subfamily of Rosaceae [1]. This genus-specific induction—where genera like *Pyracantha* and *Photinia* produce dibenzofurans, while *Malus* and *Sorbus* produce biphenyls—represents a fundamental biosynthetic divergence [2]. While aucuparin has been shown to exhibit significant antifungal activity against *Physalospora piricola* with MIC values of 3.13 µg/mL [3], 9-hydroxyeriobofuran offers a fungistatic ED50 in the 55-328 µg/mL range against a different pathogen panel [4]. The choice between these two chemotypes is not based on a simple potency comparison but on the specific plant-pathogen system or biosynthetic pathway under investigation.

Chemotaxonomic Specificity
Class-level inference
Dibenzofuran vs biphenyl induction mutually exclusive
Genus-specific phytoalexin pathway context
Requires species-context review
Chemotaxonomy Phytoalexin Biosynthesis

9-Hydroxyeriobofuran Use Cases


Chemotaxonomic Pathway Studies

9-Hydroxyeriobofuran is an essential analytical standard and experimental tool for investigating the genus-specific induction of phytoalexins in the Maloideae subfamily of Rosaceae. Its use is critical for differentiating the dibenzofuran pathway (characteristic of *Pyracantha*, *Photinia*) from the biphenyl pathway (characteristic of *Malus*, *Sorbus*). Using 9-hydroxyeriobofuran allows for accurate quantification and identification in phytochemical profiling experiments following fungal elicitation [1].

Antiproliferative Screening Against Melanocytes

Given its quantifiable, albeit moderate, inhibition of HEMn cell proliferation (66.7% at 100 µM) [1], 9-hydroxyeriobofuran serves as a specific tool compound for researchers investigating melanocyte growth regulation. It provides a defined chemical entity for structure-activity relationship (SAR) studies aimed at understanding the impact of dibenzofuran hydroxylation patterns on mammalian cell targets, distinct from the antifungal properties of eriobofuran .

Fungistatic Assay Development

9-Hydroxyeriobofuran can be employed as a reference compound for establishing fungistatic assays. Its characterized ED50 range (55-328 µg/mL) against a panel of plant pathogens provides a quantifiable benchmark [1]. This allows for comparative studies of novel antifungal agents or the evaluation of pathogen resistance mechanisms, where the compound's known, moderate potency serves as a useful positive control or baseline comparator.

Application
Selection Property
Validation Focus
Chemotaxonomic pathway studies
Dibenzofuran phytoalexin identity
Genus-specific induction pathway analysis
Melanocyte antiproliferative screening
Cell-permeable dibenzofuran probe
HEMn proliferation endpoint review
Fungistatic assay development
Moderate fungistatic potency range
ED50 benchmark for plant pathogen panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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